1-(2-fluoro-4-nitrophenyl)-1H-imidazole
Description
Contextualization within Heterocyclic Chemistry and Fluorinated Organic Compounds
1-(2-fluoro-4-nitrophenyl)-1H-imidazole belongs to the vast and vital class of heterocyclic compounds. These are cyclic organic molecules where at least one atom in the ring structure is an element other than carbon, such as nitrogen, oxygen, or sulfur. nih.gov Heterocycles are fundamental to biochemistry and pharmacology, forming the core structures of countless natural products, vitamins, and a majority of pharmaceutical drugs. nih.govgoogle.com The imidazole (B134444) ring, a five-membered heterocycle containing two nitrogen atoms, is a particularly privileged scaffold in drug design due to its electronic properties and ability to engage in various biological interactions. rsc.org
The presence of a fluorine atom further situates this compound within the important domain of fluorinated organic compounds. The introduction of fluorine into a molecule can profoundly alter its physicochemical and biological properties. sapub.org Due to its high electronegativity and small size, fluorine can enhance metabolic stability, improve bioavailability, and increase the binding affinity of a drug to its target. researchgate.net This strategy, known as fluorine chemistry, has become a cornerstone of modern drug development, with fluorinated compounds being widely used as anti-cancer agents, antidepressants, and anti-inflammatory drugs. semanticscholar.org
Historical Context of Imidazole Derivatives as Bioactive Scaffolds
The history of imidazole chemistry began in 1858 when it was first synthesized by German chemist Heinrich Debus. researchgate.net However, various derivatives had been discovered as early as the 1840s. ossila.com Initially known as glyoxaline, the imidazole ring's significance grew as its presence was identified in crucial biological molecules like the amino acid histidine and the hormone histamine. mdpi.com
Over the decades, the imidazole scaffold has proven to be a remarkably versatile core for developing therapeutic agents. merckmillipore.com Researchers have synthesized a vast number of imidazole derivatives that exhibit a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. nih.govgoogle.com The development of drugs like cimetidine, an H2 receptor antagonist for treating stomach ulcers, solidified the imidazole ring's status as a "privileged scaffold" in medicinal chemistry, leading to extensive research and the creation of numerous marketed drugs containing this core structure. google.com
Overview of Research Significance Pertaining to this compound
The primary research significance of this compound lies in its role as a key synthetic intermediate. It is a crucial building block in the multi-step synthesis of several pharmacologically important compounds, most notably in the creation of kinase inhibitors used in cancer therapy.
A prominent example is its use in the synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, which is a key intermediate for the drug Nilotinib. guidechem.com The synthesis pathway highlights the strategic importance of this compound. The process typically involves a nucleophilic aromatic substitution reaction between 1,2-difluoro-4-nitrobenzene and imidazole to form the title compound. researchgate.net Subsequently, the nitro group (-NO2) of this compound is chemically reduced to an amino group (-NH2), yielding 3-fluoro-4-(1H-imidazol-1-yl)aniline. scbt.com This aniline (B41778) derivative is then used in further steps to construct the final complex drug molecule.
| Synthetic Step | Compound | Role |
|---|---|---|
| Starting Material | 1,2-difluoro-4-nitrobenzene | Provides the fluorinated nitrophenyl backbone. researchgate.net |
| Key Intermediate | This compound | Product of the initial substitution reaction. |
| Subsequent Intermediate | 3-fluoro-4-(1H-imidazol-1-yl)aniline | Formed by the reduction of the nitro group; a key building block for further elaboration. scbt.com |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-8-5-7(13(14)15)1-2-9(8)12-4-3-11-6-12/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRGMIFFQVXJSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415466 | |
| Record name | 1-(2-fluoro-4-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154164-56-4 | |
| Record name | 1-(2-fluoro-4-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 2 Fluoro 4 Nitrophenyl 1h Imidazole
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-(2-fluoro-4-nitrophenyl)-1H-imidazole, the most logical disconnection is at the N-C bond between the imidazole (B134444) nitrogen and the phenyl ring. This approach simplifies the synthesis into the preparation of two key precursors: the 2-fluoro-4-nitrophenyl moiety and the imidazole ring system.

The 2-fluoro-4-nitrophenyl group is an activated aromatic system, and its precursors are typically derived from substituted nitrobenzenes. A common starting material for this moiety is 1,2-difluoro-4-nitrobenzene or a related halogenated nitroaromatic compound. The presence of the nitro group is critical as it activates the aromatic ring, particularly at the ortho and para positions, facilitating nucleophilic aromatic substitution. The synthesis often involves nitration of a fluorinated precursor or nucleophilic substitution on a dinitro or dihaloaromatic compound.
The imidazole ring is a fundamental heterocyclic structure. One of the classic methods for its synthesis is the Debus-Radziszewski imidazole synthesis, first reported in 1858. nih.gov This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (like formaldehyde), and ammonia (B1221849). wikipedia.orghandwiki.org While this method provides the basic imidazole scaffold and can be adapted for substituted imidazoles, for the synthesis of the target molecule, unsubstituted imidazole is typically used as a readily available commercial reagent. nih.govwikipedia.org
Optimized Synthetic Pathways for this compound
The forward synthesis, connecting the two key precursors, is accomplished via direct N-arylation. This involves forming the bond between a nitrogen atom of the imidazole ring and the carbon atom of the 2-fluoro-4-nitrophenyl moiety. Two primary strategies have been optimized for this transformation: transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Transition metal catalysis, particularly using copper and palladium, provides powerful methods for forming C-N bonds. These reactions, often variations of the Ullmann condensation or the Buchwald-Hartwig amination, are highly versatile.
Copper-Catalyzed N-Arylation (Ullmann-type Reaction): This is a well-established method for coupling N-heterocycles with aryl halides. The reaction typically employs a copper(I) salt, such as CuI or CuBr, often in the presence of a ligand to stabilize the copper catalyst and facilitate the reaction. organic-chemistry.orgnih.gov A base is required to deprotonate the imidazole, making it a more potent nucleophile. The choice of solvent, base, and ligand is crucial for achieving high yields. Electron-withdrawing groups on the aryl halide, such as the nitro group in the target precursor, generally enhance the reaction's efficiency. organic-chemistry.org
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): Palladium-catalyzed cross-coupling offers a broad substrate scope and often proceeds under milder conditions than traditional copper-catalyzed reactions. mit.edu These systems use a palladium precursor (e.g., Pd₂(dba)₃) and a specialized ligand, typically a bulky, electron-rich phosphine (B1218219). mit.edunih.gov A base is also essential for this catalytic cycle. The reaction mechanism involves oxidative addition, coordination of the deprotonated imidazole, and reductive elimination to form the desired product.
Table 1: Representative Conditions for Transition Metal-Catalyzed N-Arylation of Imidazole
| Catalyst System | Aryl Halide | Base | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| CuBr (5 mol%) | Aryl Bromide | Cs₂CO₃ | Pyridin-2-yl β-ketone | DMSO | 60-80 | Good-Excellent organic-chemistry.org |
| CuI | Aryl Iodide/Bromide | K₃PO₄ | 4,7-Dimethoxy-1,10-phenanthroline | Dioxane/PEG | 110 | Good-Excellent nih.gov |
| Pd₂(dba)₃ | Aryl Bromide/Chloride | NaOtBu | Biaryl phosphine (L1) | Toluene | 100 | Moderate mit.edu |
Nucleophilic Aromatic Substitution (SNAr) is a highly effective pathway for the synthesis of this compound. This strategy leverages the electronic properties of the 2-fluoro-4-nitrophenyl moiety. The strong electron-withdrawing effect of the nitro group at the para position significantly acidifies the ring protons and activates the carbon atom attached to the fluorine (at the ortho position) toward nucleophilic attack.
In this reaction, the imidazole acts as the nucleophile. The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), which deprotonates the imidazole to form the more nucleophilic imidazolide (B1226674) anion. This anion then attacks the electron-deficient carbon of the aryl ring, displacing the fluoride (B91410) leaving group to form the final product. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used to facilitate this type of reaction. The high reactivity of activated fluoroarenes makes this a direct and often high-yielding approach that may not require a metal catalyst. acs.orgnih.gov
Table 2: General Conditions for SNAr Reaction of Imidazole with Activated Fluoroarenes
| Aryl Fluoride | Nucleophile | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| 1,2-Difluoro-4-nitrobenzene | Imidazole | K₂CO₃ / NaH | DMF / DMSO | 25-100 |
| 4,5-Difluoro-1,2-dinitrobenzene | Catechol | Na₂CO₃ | Ethanol | 75 nih.gov |
Multicomponent Reactions Incorporating Imidazole and Fluoronitrophenyl Moieties
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, represent a highly efficient strategy in organic synthesis. bohrium.com These reactions are prized for their atom economy, reduction in waste, and ability to rapidly generate molecular complexity from simple precursors. bohrium.com
While the direct synthesis of this compound via a documented multicomponent reaction is not prominently featured in existing literature, the principles of MCRs can be hypothetically applied. A potential MCR approach could involve the reaction of a glyoxal (B1671930) derivative, an amine source (like ammonium (B1175870) acetate), and a 2-fluoro-4-nitroaniline (B181687) derivative. However, the more common application of MCRs in imidazole synthesis typically leads to highly substituted imidazoles at the 2, 4, and 5 positions of the ring, rather than N-1 arylation. bohrium.comias.ac.in For instance, the Debus-Radziszewski reaction and its variations often involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an amine. asianpubs.org
The development of a novel MCR for the specific synthesis of N-aryl imidazoles would be a significant advancement, potentially involving an arylating agent as one of the initial components. Research into new catalytic systems that can facilitate such complex transformations is an active area of interest. acs.orgrsc.org
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is critical for minimizing environmental impact and improving the safety and efficiency of the production process. Key areas of focus include the use of alternative reaction media, the development of sustainable catalysts, and the reduction of energy consumption. researchgate.netnih.gov
Solvent-Free Synthesis
A significant advancement in the green synthesis of N-aryl imidazoles is the implementation of solvent-free reaction conditions. Conventional N-arylation reactions often rely on high-boiling, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which pose environmental and health risks. Solvent-free approaches, often coupled with microwave irradiation, can dramatically reduce reaction times and eliminate the need for hazardous solvents.
The synthesis of this compound is highly amenable to this approach. The reaction between imidazole and 1,2-difluoro-4-nitrobenzene can be performed by mixing the neat reactants, possibly with a solid base, and heating them under microwave irradiation. This technique not only aligns with green chemistry principles by eliminating solvent waste but also often leads to higher yields and cleaner reaction profiles due to rapid and uniform heating.
Table 1: Comparison of Conventional vs. Solvent-Free N-Arylation of Imidazole with an Activated Aryl Halide (Illustrative Example)
| Parameter | Conventional Heating | Microwave-Assisted (Solvent-Free) |
| Solvent | DMF, DMSO, or Toluene | None |
| Temperature | 100-150 °C | 120-180 °C |
| Reaction Time | 12-24 hours | 10-30 minutes |
| Energy Input | High (prolonged heating) | Low (short duration) |
| Work-up | Solvent extraction, washing | Direct purification (e.g., recrystallization) |
| Yield | Moderate to Good | Good to Excellent |
| Reference | General SNAr Protocols | Based on asianpubs.org |
Catalyst Development for Sustainable Synthesis
Catalysis plays a central role in the sustainable synthesis of this compound. The traditional method for this type of N-arylation is a nucleophilic aromatic substitution (SNAr), which can proceed without a catalyst due to the activation provided by the nitro group and the fluoro leaving group. chemistrysteps.commasterorganicchemistry.com However, for less reactive aryl halides, transition-metal catalysis, particularly using copper (Ullmann coupling) or palladium (Buchwald-Hartwig amination), is often required. organic-chemistry.orgnih.gov
Green catalyst development focuses on creating systems that are recyclable, operate under mild conditions, and utilize earth-abundant, non-toxic metals.
Heterogeneous Catalysts : Developing solid-supported catalysts is a key green strategy. For N-arylation, copper or palladium nanoparticles supported on materials like aluminum oxy-hydroxide (Pd/AlO(OH)), graphene, or magnetic nanoparticles have been investigated. researchgate.netbiomedres.usnih.gov These catalysts can be easily separated from the reaction mixture by filtration or magnetic decantation and reused multiple times, reducing metal waste and product contamination. researchgate.net
Ligand-Free Systems : Research aims to simplify catalytic systems by avoiding complex and expensive organic ligands, which are often required in homogeneous catalysis. Certain heterogeneous copper-based catalysts have shown efficacy for the N-arylation of imidazole without the need for additional ligands. researchgate.net
Biocatalysts : Natural catalysts, such as acids derived from fruit juices (e.g., citric acid in lemon juice), have been successfully used for the synthesis of some imidazole derivatives. researchgate.net While their application to N-arylation is less common, they represent an ultra-low-cost and biodegradable option for promoting acid-catalyzed steps in a synthetic sequence. researchgate.net
Table 2: Overview of Catalytic Systems for N-Arylation of Imidazoles
| Catalyst Type | Metal Center | Key Advantages | Challenges | Representative References |
| Homogeneous | Palladium (Pd) | High activity, broad substrate scope | Ligand cost, metal contamination, difficult to recycle | nih.gov |
| Homogeneous | Copper (Cu) | Lower cost than Pd | Often requires high temperatures, stoichiometric amounts | organic-chemistry.org |
| Heterogeneous | Pd or Cu on support | Recyclable, low product contamination, stable | Lower activity than homogeneous, potential for leaching | biomedres.usnih.govresearchgate.net |
| Organocatalyst | N/A | Metal-free, low toxicity | Limited to specific reaction types, may require higher loading | rsc.org |
Scale-Up Considerations and Process Chemistry for this compound
Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production involves significant process chemistry and engineering challenges. The primary synthetic route via nucleophilic aromatic substitution presents specific considerations for ensuring safety, efficiency, reproducibility, and cost-effectiveness.
Reaction Kinetics and Thermodynamics : The SNAr reaction between imidazole and an activated aryl fluoride is typically highly exothermic. On a large scale, efficient heat management is critical to prevent thermal runaways and the formation of impurities. Understanding the reaction kinetics allows for the optimization of reagent addition rates and temperature profiles.
Choice of Reactor : While batch reactors are common, continuous flow reactors offer significant advantages for highly exothermic and rapid reactions. Flow chemistry can provide superior temperature control, enhanced safety by minimizing the volume of reactive material at any given time, and the potential for higher throughput and easier automation.
Reagent and Solvent Selection : On a large scale, the cost, safety, and environmental impact of all materials are magnified. The choice of base (e.g., potassium carbonate vs. sodium hydride) and solvent (if used) must be carefully evaluated. The use of greener solvents or, ideally, solvent-free systems is highly preferable.
Work-up and Purification : The isolation of the final product in high purity is paramount. The scale-up of purification methods like crystallization is a critical step. Process chemists must develop robust crystallization procedures that consistently yield the desired polymorph and particle size distribution, while effectively removing unreacted starting materials and process-related impurities.
Impurity Profiling : A thorough understanding of potential side reactions and the resulting impurities is essential. For example, in the reaction with 1,2-difluoro-4-nitrobenzene, there is a possibility of reaction at the other fluorine position or di-substitution, although the position ortho to the nitro group is significantly more activated. Analytical methods must be developed to detect and quantify these impurities to ensure the final product meets regulatory specifications.
By addressing these scale-up considerations, a safe, efficient, and economically viable manufacturing process for this compound can be established.
Structural Elucidation and Conformational Analysis of 1 2 Fluoro 4 Nitrophenyl 1h Imidazole
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to determining the molecular structure of a compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, bonding, and functional groups can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-(2-fluoro-4-nitrophenyl)-1H-imidazole is expected to show distinct signals for the protons on both the imidazole (B134444) and the phenyl rings. The protons on the imidazole ring (at positions 2, 4, and 5) typically appear in the aromatic region of the spectrum. researchgate.net The protons on the 2-fluoro-4-nitrophenyl ring will be influenced by the strongly electron-withdrawing nitro group and the electronegative fluorine atom, leading to downfield shifts. The coupling between adjacent protons and with the ¹⁹F nucleus would result in complex splitting patterns, providing valuable information about their relative positions.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information about all the carbon atoms in the molecule. The chemical shifts of the carbons in the phenyl ring are significantly affected by the attached fluorine and nitro groups. Similarly, the carbons of the imidazole ring would exhibit characteristic shifts. researchgate.net
Predicted NMR Data: Based on data from analogous compounds, the following table presents the expected chemical shifts for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Imidazole H-2 | 7.8 - 8.2 | 135 - 140 |
| Imidazole H-4/H-5 | 7.2 - 7.6 | 117 - 130 |
| Phenyl H-3 | 8.3 - 8.6 | 120 - 125 |
| Phenyl H-5 | 8.1 - 8.4 | 110 - 115 (Coupled to F) |
| Phenyl H-6 | 7.6 - 7.9 | 128 - 132 |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic rings, the nitro group, and the carbon-fluorine bond.
The key vibrational modes would include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
N-O stretching (nitro group): Aromatic nitro compounds display two strong absorption bands corresponding to asymmetric and symmetric stretching. orgchemboulder.comblogspot.comspectroscopyonline.comorgchemboulder.com The asymmetric stretch is expected in the 1550-1475 cm⁻¹ region, and the symmetric stretch in the 1360-1290 cm⁻¹ region. orgchemboulder.comorgchemboulder.com
C=N and C=C stretching: Vibrations from the imidazole and phenyl rings are expected in the 1600-1400 cm⁻¹ region.
C-F stretching: A strong absorption band is anticipated in the 1250-1020 cm⁻¹ range.
Predicted Infrared Absorption Bands:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1475 |
| Nitro (NO₂) | Symmetric Stretching | 1360 - 1290 |
| Imidazole/Phenyl | C=N and C=C Stretching | 1600 - 1400 |
| C-F | Stretching | 1250 - 1020 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₉H₆FN₃O₂), the molecular weight is approximately 207.16 g/mol .
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 207. Key fragmentation pathways would likely involve:
Loss of the nitro group (NO₂), resulting in a fragment at m/z 161.
Cleavage of the bond between the phenyl and imidazole rings, leading to fragments corresponding to the fluoronitrophenyl cation (m/z 140) and the imidazole radical.
Further fragmentation of the aromatic rings.
Predicted Mass Spectrometry Fragmentation:
| Fragment | Proposed Structure | Predicted m/z |
| Molecular Ion | [C₉H₆FN₃O₂]⁺ | 207 |
| M - NO₂ | [C₉H₆FN]⁺ | 161 |
| Fluoronitrophenyl | [C₆H₃FNO₂]⁺ | 140 |
| Imidazole Ring | [C₃H₃N₂]⁺ | 67 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Analysis
A single-crystal X-ray diffraction study of this compound would reveal its exact molecular geometry. A key feature of interest would be the dihedral angle between the planes of the imidazole and the 2-fluoro-4-nitrophenyl rings. In similar N-aryl imidazoles, this angle is influenced by the steric and electronic effects of the substituents on the phenyl ring. nih.gov The presence of the ortho-fluorine atom is expected to cause a significant twist between the two rings to minimize steric hindrance.
Exemplary Crystal Data for a Related Nitrophenyl Imidazole Derivative: While specific data for the title compound is unavailable, the following table for a related compound illustrates the type of information obtained from a crystallographic study. nih.gov
| Parameter | Example Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 14.1 |
| α (°) | 75.8 |
| β (°) | 82.1 |
| γ (°) | 70.3 |
| Z | 2 |
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a role in the crystal packing. pressbooks.pub
π-π Stacking: The presence of two aromatic rings (imidazole and phenyl) suggests the likelihood of π-π stacking interactions, which would contribute to the stability of the crystal structure. nih.gov
Hydrogen Bonding: Weak C-H···N and C-H···O hydrogen bonds are likely to form between the aromatic C-H groups and the nitrogen atoms of the imidazole ring or the oxygen atoms of the nitro group of neighboring molecules.
Fluorine Interactions: The fluorine atom can participate in weak intermolecular interactions, such as C-H···F contacts, which can influence the crystal packing. nih.gov
Dipole-Dipole Interactions: The polar nitro group can lead to significant dipole-dipole interactions, further stabilizing the crystal lattice.
Conformational Preferences and Rotational Barriers
The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the phenyl ring to the imidazole ring (the N-aryl bond). The presence of substituents on the phenyl ring, specifically the fluorine atom at the ortho position and the nitro group at the para position, introduces significant steric and electronic effects that dictate the molecule's preferred three-dimensional arrangement.
Computational studies on similar biaryl systems, where two aromatic rings are connected by a single bond, have shown that the geometry is a delicate balance of these competing effects. nih.govresearchgate.net For this compound, a planar conformation, where the phenyl and imidazole rings are coplanar, is expected to be energetically unfavorable due to the steric hindrance between the ortho-fluoro substituent and the hydrogen atom at the C5 position of the imidazole ring. Consequently, the molecule is predicted to adopt a non-planar or twisted conformation in its ground state to alleviate this steric strain. This twisted arrangement represents the global energy minimum for the molecule.
The rotation around the N-aryl bond is not free and is characterized by specific energy barriers. The transition states for this internal rotation would correspond to planar or near-planar arrangements, which are destabilized by steric repulsion. Theoretical calculations on related molecules, such as 2,2'-bi-1H-imidazole, have been used to estimate rotational barriers, with values that can range from a few kcal/mol to over 15 kcal/mol depending on the computational method and the specific substituents. rsc.org For this compound, the barrier to rotation through a planar conformation is expected to be significant due to the presence of the ortho-fluoro group.
Torsional Analysis of the N-aryl Bond
The torsional or dihedral angle, defined by the planes of the phenyl and imidazole rings, is the key parameter in the conformational analysis of this compound. A torsional angle of 0° would represent a planar conformation, while a 90° angle would correspond to a perpendicular arrangement of the two rings.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface associated with the rotation around the N-aryl bond. nih.gov A typical torsional analysis involves calculating the molecule's energy at various fixed dihedral angles to generate a rotational energy profile.
For this compound, the energy profile is expected to show two equivalent energy minima corresponding to twisted conformations. The exact value of the dihedral angle at these minima would be a result of the balance between steric repulsion, which favors a more twisted state, and electronic effects (conjugation), which favor planarity. The highest points on this energy profile would correspond to the planar transition states, and the energy difference between the minimum and the highest point defines the rotational barrier.
Table 1: Illustrative Torsional Analysis Data for a Substituted N-Aryl Imidazole This table presents hypothetical data based on typical findings for similar compounds to illustrate the concepts of torsional analysis.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | 12.5 | Planar (Transition State) |
| 30 | 4.0 | Twisted |
| 60 | 0.0 | Twisted (Energy Minimum) |
| 90 | 2.5 | Perpendicular |
| 120 | 4.0 | Twisted |
Influence of Steric and Electronic Effects on Conformation
The conformational preferences of this compound are governed by a complex interplay of steric and electronic effects. nih.gov
Steric Effects: The primary steric effect arises from the presence of the fluorine atom at the ortho position of the phenyl ring. This substituent is in close proximity to the imidazole ring, leading to significant van der Waals repulsion in a planar conformation. To minimize this steric strain, the molecule is forced to adopt a twisted conformation, increasing the distance between the interacting atoms. The size of the ortho-substituent is a critical factor in determining the degree of twisting; larger substituents generally lead to larger dihedral angles and higher rotational barriers.
Electronic Effects: Electronic effects also play a crucial role in determining the molecule's geometry. The π systems of the phenyl and imidazole rings can interact, and this conjugation is maximized in a planar arrangement. This electronic stabilization, therefore, favors a coplanar conformation.
The para-nitro group is a strong electron-withdrawing group and can participate in resonance with the π system of the phenyl ring and potentially with the imidazole ring. This extended conjugation would be most effective in a planar or near-planar conformation. Thus, the electronic effects of the nitro group are in opposition to the steric effects of the ortho-fluoro group.
The final observed conformation of this compound is a compromise between these opposing forces. The steric repulsion from the ortho-fluoro group is expected to be the dominant factor, forcing the molecule into a non-planar ground state. However, the electronic pull towards planarity from the π-conjugation and the nitro group will likely result in a dihedral angle that is less than 90°, representing the lowest energy compromise between maximizing conjugation and minimizing steric hindrance.
Table 2: Summary of Influencing Factors on Conformation
| Factor | Effect | Favored Conformation |
|---|---|---|
| Steric Effect | Repulsion between ortho-fluoro and imidazole ring | Twisted (Non-planar) |
| Electronic Effect | π-conjugation between the two rings | Planar |
| Electronic Effect | Resonance with the para-nitro group | Planar |
Reactivity and Derivatization Strategies for 1 2 Fluoro 4 Nitrophenyl 1h Imidazole
Reactivity of the Nitro Group
The nitro group on the phenyl ring is a strong electron-withdrawing group, which significantly influences the reactivity of the entire molecule. Its transformations are key to introducing new functionalities.
The reduction of the aromatic nitro group to an amino group is a fundamental and widely utilized transformation in organic synthesis. This conversion dramatically alters the electronic properties of the phenyl ring, turning the strongly electron-withdrawing nitro group into an electron-donating amino group. This change, in turn, modifies the reactivity of the molecule in subsequent reactions.
Several established methods can be employed for the reduction of the nitro group in 1-(2-fluoro-4-nitrophenyl)-1H-imidazole to yield 4-(1H-imidazol-1-yl)-3-fluorobenzenamine. Catalytic hydrogenation is a common and efficient method, typically employing catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. For instance, the reduction of the analogous compound 4-fluoro-1-nitrobenzene to 4-fluoroaniline (B128567) is effectively achieved using 10% Pd/C with hydrogen gas in methanol (B129727) at room temperature. Similar conditions are expected to be effective for the target molecule.
Alternative reducing agents can also be utilized, including metal-based systems like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acidic media. These methods are particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups. The choice of the reducing agent and reaction conditions can be tailored to achieve the desired chemoselectivity.
Table 1: Representative Conditions for Nitro Group Reduction
| Reagent/Catalyst | Solvent | Temperature | Product |
|---|---|---|---|
| H₂, Pd/C | Methanol | Room Temp. | 4-(1H-imidazol-1-yl)-3-fluorobenzenamine |
| SnCl₂·2H₂O | Ethanol | Reflux | 4-(1H-imidazol-1-yl)-3-fluorobenzenamine |
The direct nucleophilic aromatic substitution (SNAr) of a nitro group is generally a challenging transformation. The nitro group is a poor leaving group unless the aromatic ring is highly activated by other strong electron-withdrawing groups. In the case of this compound, the phenyl ring is activated by the nitro and fluoro groups; however, the nitro group itself is not typically displaced in SNAr reactions.
For a nucleophilic attack to displace the nitro group, the reaction would need to proceed through a high-energy Meisenheimer complex, which is not favored. Intramolecular SNAr reactions involving the nitro group have been observed in specific systems where a suitably positioned nucleophile can lead to cyclization, but intermolecular reactions are rare. Therefore, derivatization of this compound via nucleophilic substitution of the nitro group is not a common or efficient strategy.
Reactivity of the Fluoro Group
The fluorine atom, positioned ortho to the imidazole (B134444) ring and para to the strongly electron-withdrawing nitro group, is highly activated towards nucleophilic aromatic substitution. This makes the C-F bond a prime site for derivatization.
The electron-withdrawing nature of the nitro group, transmitted through the aromatic system, significantly lowers the electron density at the carbon atom bearing the fluorine, making it highly electrophilic. This facilitates the attack by a wide range of nucleophiles in an addition-elimination mechanism.
Nitrogen nucleophiles, such as primary and secondary amines, readily displace the fluoride (B91410) ion to form N-arylated products. For example, reactions with amines like piperidine (B6355638) or morpholine (B109124) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures are expected to proceed smoothly.
Oxygen nucleophiles, including alkoxides and phenoxides, can also be employed. The reaction with sodium methoxide (B1231860) in methanol, for instance, would yield the corresponding methoxy (B1213986) derivative. Similarly, sulfur nucleophiles like thiols, in the presence of a base, can displace the fluoride to form thioethers. These reactions are synthetically valuable for introducing a variety of functional groups onto the phenyl ring.
Table 2: Predicted SNAr Reactions of the Fluoro Group
| Nucleophile | Reagent | Solvent | Product |
|---|---|---|---|
| Amine | Piperidine, K₂CO₃ | DMF | 1-(2-(piperidin-1-yl)-4-nitrophenyl)-1H-imidazole |
| Alkoxide | Sodium Methoxide | Methanol | 1-(2-methoxy-4-nitrophenyl)-1H-imidazole |
The carbon-fluorine bond, while strong, can participate in palladium-catalyzed cross-coupling reactions, although it is generally less reactive than C-Br or C-I bonds. Specialized catalytic systems and harsher reaction conditions may be required.
The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an aryl halide and an organoboron compound, is a powerful tool for derivatization. The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Cs₂CO₃) could yield the corresponding biaryl derivative.
Other palladium-catalyzed reactions, such as the Heck-Mizoroki reaction (coupling with an alkene) and the Sonogashira reaction (coupling with a terminal alkyne), could also be employed to introduce further diversity. The success of these reactions would depend on the optimization of the catalyst, ligands, base, and solvent system to overcome the higher activation energy of the C-F bond.
Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Biaryl |
| Heck-Mizoroki | Alkene | Pd(OAc)₂ | Substituted alkene |
Electrophilic Aromatic Substitution on the Imidazole Ring
The imidazole ring is an electron-rich aromatic system and is generally susceptible to electrophilic aromatic substitution (EAS). However, in this compound, the reactivity of the imidazole ring towards electrophiles is significantly diminished.
The 1-(2-fluoro-4-nitrophenyl) group is strongly electron-withdrawing due to the combined inductive and resonance effects of the nitro and fluoro substituents. This deactivating group substantially reduces the electron density of the attached imidazole ring, making it much less nucleophilic and therefore less reactive towards electrophiles.
Studies on the nitration of 1-phenylimidazole (B1212854) have shown that substitution occurs preferentially on the phenyl ring rather than the imidazole ring. Given the even stronger deactivating nature of the 2-fluoro-4-nitrophenyl group, it is highly probable that any attempted electrophilic substitution, such as nitration, sulfonation, or halogenation, on this compound would either fail to react or result in substitution on the already substituted phenyl ring, if forced under harsh conditions. Therefore, derivatization of the imidazole ring through electrophilic aromatic substitution is not a viable synthetic strategy for this particular compound.
Functionalization of the Imidazole Nitrogen Atom
The imidazole ring of this compound contains a pyridine-like nitrogen atom (N-3) that is nucleophilic and readily participates in various chemical transformations. This nitrogen atom serves as a key handle for introducing a wide range of substituents, thereby modulating the molecule's physicochemical and biological properties.
N-Alkylation and N-Acylation:
The N-3 position can be readily alkylated using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. This reaction leads to the formation of quaternary imidazolium (B1220033) salts. The reaction conditions, including the choice of solvent and base, can influence the efficiency of the alkylation process. For instance, studies on similar nitroimidazole systems have shown that heating in acetonitrile (B52724) with a base like potassium carbonate can effectively drive N-alkylation. researchgate.netderpharmachemica.com
Similarly, acylation at the N-3 position can be achieved using acyl halides or anhydrides. This introduces an acyl group, which can alter the electronic properties and steric hindrance around the imidazole ring.
| Reagent Type | Example Reagent | Product Type | Potential Reaction Conditions |
| Alkyl Halide | Methyl Iodide | 1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-imidazol-3-ium iodide | Base (e.g., K2CO3), Acetonitrile, Heat |
| Acyl Halide | Acetyl Chloride | 3-acetyl-1-(2-fluoro-4-nitrophenyl)-1H-imidazol-3-ium chloride | Base (e.g., Pyridine), Inert Solvent |
This table presents potential reactions based on the general reactivity of imidazoles. Specific experimental data for this compound is limited in the reviewed literature.
Synthesis of Analogs and Structural Derivatives of this compound
The structural framework of this compound offers multiple avenues for the synthesis of analogs and derivatives, enabling the fine-tuning of its properties for specific applications.
Modifications on the Nitrophenyl Moiety
The 2-fluoro-4-nitrophenyl group is highly susceptible to modification due to the activating effect of the nitro group and the presence of a fluorine atom, which can act as a leaving group in nucleophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution (SNAr):
The fluorine atom at the C-2 position is activated by the electron-withdrawing nitro group at the C-4 position, making it a prime site for nucleophilic attack. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluoride ion. This reaction is a powerful tool for introducing diverse functional groups onto the phenyl ring. For example, reaction with various primary and secondary amines can yield a library of 2-amino-substituted derivatives. nih.govresearchgate.netresearchgate.net
Reduction of the Nitro Group:
The nitro group at the C-4 position can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C and H2), or chemical reducing agents like tin(II) chloride (SnCl2) or sodium dithionite (B78146) (Na2S2O4). This transformation provides access to 1-(4-amino-2-fluorophenyl)-1H-imidazole, a key intermediate that can be further functionalized. The resulting amino group can participate in a variety of reactions, including diazotization, acylation, and sulfonylation, allowing for the introduction of a wide array of substituents at the 4-position of the phenyl ring. nih.gov
| Modification | Reagent/Condition | Product |
| Nucleophilic Aromatic Substitution | Primary/Secondary Amine (e.g., Piperidine) | 1-(2-(Piperidin-1-yl)-4-nitrophenyl)-1H-imidazole |
| Reduction of Nitro Group | Catalytic Hydrogenation (Pd/C, H2) | 1-(4-Amino-2-fluorophenyl)-1H-imidazole |
This table illustrates potential modifications based on established reactivity patterns of similar aromatic compounds.
Modifications on the Imidazole Ring
The imidazole ring itself can undergo various modifications, although the presence of the electron-withdrawing nitrophenyl group can influence its reactivity.
Electrophilic Substitution:
While the imidazole ring is generally susceptible to electrophilic attack, the electron-withdrawing nature of the 1-(2-fluoro-4-nitrophenyl) substituent can deactivate the ring towards some electrophilic substitutions. However, under forcing conditions, reactions such as halogenation can occur. Halogenation of 1-arylimidazoles has been reported to provide access to halo-substituted derivatives, which can then be used in cross-coupling reactions to introduce further diversity. nih.govresearchgate.netelsevierpure.comgoogle.comnih.gov For instance, bromination could potentially occur at the C-4 or C-5 positions of the imidazole ring.
| Reaction Type | Reagent | Potential Product |
| Halogenation | N-Bromosuccinimide (NBS) | 1-(2-fluoro-4-nitrophenyl)-4-bromo-1H-imidazole |
This table outlines a potential reaction based on the known chemistry of imidazole derivatives.
Bioisosteric Replacements
In the context of drug design and development, bioisosteric replacement is a common strategy to improve the pharmacological properties of a lead compound. This involves substituting a functional group or a whole moiety with another that has similar steric and electronic properties.
Triazole as an Imidazole Bioisostere:
The 1,2,3-triazole and 1,2,4-triazole (B32235) rings are well-established bioisosteres for the imidazole ring. unimore.itresearchgate.netnih.gov Triazoles can mimic the size, shape, and hydrogen bonding capabilities of the imidazole ring while potentially offering advantages in terms of metabolic stability, solubility, and target interaction. The synthesis of a triazole analog of this compound would involve coupling a 2-fluoro-4-nitrophenyl azide (B81097) with an appropriate alkyne (for a 1,2,3-triazole) or by constructing the 1,2,4-triazole ring through condensation reactions. These triazole-containing analogs can exhibit different biological activity profiles compared to the parent imidazole compound. nih.govresearchgate.net
| Original Moiety | Bioisosteric Replacement | Rationale |
| 1H-imidazole | 1H-1,2,3-triazole or 1H-1,2,4-triazole | Similar size, shape, and hydrogen bonding properties; potentially improved metabolic stability. |
This table highlights a key strategy in medicinal chemistry for modifying the core heterocyclic structure.
Computational and Theoretical Studies on 1 2 Fluoro 4 Nitrophenyl 1h Imidazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 1-(2-fluoro-4-nitrophenyl)-1H-imidazole, these calculations reveal details about its electron distribution and reactive sites.
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the presence of the electron-withdrawing nitro group and the electronegative fluorine atom is expected to influence the energies of these frontier orbitals.
Theoretical calculations, often performed using Density Functional Theory (DFT), can predict the energies of these orbitals. The HOMO is likely to be localized on the imidazole (B134444) ring and the nitrophenyl group, while the LUMO is expected to be predominantly located over the nitro group, facilitating electron acceptance. This distribution indicates that intramolecular charge transfer (ICT) is a possible phenomenon within this molecule. ijstr.orgresearchgate.net
Table 1: Calculated HOMO-LUMO Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -7.25 |
| LUMO | -3.10 |
| HOMO-LUMO Gap (ΔE) | 4.15 |
Note: These are representative values based on DFT calculations for similar nitroaromatic imidazole compounds.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net
For this compound, the MEP surface would likely show a significant negative potential around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. The hydrogen atoms of the imidazole and phenyl rings would exhibit a positive potential. The nitrogen atoms of the imidazole ring would also show regions of negative potential. researchgate.net
Bond order analysis can provide information about the strength and nature of the chemical bonds within the molecule. The bonds within the aromatic rings will have bond orders intermediate between a single and a double bond, indicative of electron delocalization.
Table 2: Calculated Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Charge (a.u.) |
| O (nitro) | -0.45 |
| N (nitro) | +0.80 |
| F | -0.30 |
| C (attached to NO2) | +0.25 |
| N (imidazole) | -0.50 |
Note: These values are illustrative and based on calculations for analogous molecules.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It is particularly useful for predicting the properties of molecules like this compound.
Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule. For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can determine the most stable conformation. ijstr.org The calculations would provide detailed information on bond lengths, bond angles, and dihedral angles. The planarity of the imidazole and nitrophenyl rings and their relative orientation would be key findings.
Once the geometry is optimized, vibrational frequency analysis can be performed. This calculates the frequencies of the normal modes of vibration of the molecule. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign the observed spectral bands to specific vibrational modes. ijstr.orgresearchgate.net
Table 3: Selected Optimized Geometrical Parameters for this compound
| Parameter | Value |
| C-N (imidazole-phenyl) Bond Length | 1.38 Å |
| C-F Bond Length | 1.35 Å |
| C-N (nitro) Bond Length | 1.48 Å |
| N-O (nitro) Bond Length | 1.22 Å |
| Dihedral Angle (imidazole-phenyl) | 45° |
Note: These are predicted values based on DFT calculations for similar structures.
DFT calculations can also predict various spectroscopic parameters. The calculated vibrational frequencies correspond to the peaks in the IR and Raman spectra. The characteristic stretching vibrations of the C-H, C=C, C-N, N-O, and C-F bonds can be predicted and assigned. ijstr.org For instance, the symmetric and asymmetric stretching modes of the nitro group are expected to appear in the ranges of 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹, respectively.
Furthermore, DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts of ¹H, ¹³C, ¹⁹F, and ¹⁴N can be predicted. These theoretical chemical shifts, when compared to experimental NMR data, can aid in the structural elucidation and confirmation of this compound. nih.govmdpi.com
Table 4: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H stretch (aromatic) | 3100-3000 |
| C=C stretch (aromatic) | 1600-1450 |
| NO₂ asymmetric stretch | ~1550 |
| NO₂ symmetric stretch | ~1350 |
| C-F stretch | ~1250 |
Note: These are typical ranges predicted by DFT calculations.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations, while not extensively documented specifically for this compound, can be extrapolated from studies on structurally similar compounds, such as other substituted nitrophenylimidazoles. irb.hrnih.gov These simulations are powerful tools for exploring the dynamic nature of molecules over time, offering a window into their conformational landscapes and the influence of their environment. irb.hr
In the solid state, related compounds like 2-methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole have shown a significant twist between the phenyl and imidazole rings, with a dihedral angle of 57.89°. researchgate.net This non-planar conformation is a result of steric hindrance between the substituents on both rings. For this compound, the ortho-fluoro substituent on the phenyl ring is expected to enforce a similar, if not more pronounced, twisted conformation to minimize steric clashes with the imidazole ring.
Computational studies on other imidazole derivatives have demonstrated that multiple conformers can exist with varying energies. nih.gov A potential energy scan for the rotation around the phenyl-imidazole bond in this compound would likely reveal a global energy minimum corresponding to a twisted conformation, with higher energy barriers for planar arrangements.
Table 1: Predicted Conformational Properties of this compound
| Parameter | Predicted Value/State | Rationale |
|---|---|---|
| Phenyl-Imidazole Dihedral Angle | ~50-70° | Steric hindrance from ortho-fluoro substituent and imidazole ring protons. Based on analogues. researchgate.net |
| Most Stable Conformer | Twisted | Minimizes steric repulsion, leading to lower potential energy. |
The surrounding solvent medium can significantly influence the molecular behavior and conformational preferences of this compound. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate these effects.
In non-polar solvents, the molecule is expected to behave similarly to its gas-phase state, with intramolecular forces dominating its conformational preferences. However, in polar solvents, the solvent molecules can interact with the solute, stabilizing certain conformations or electronic states. The nitro group, being a strong electron-withdrawing group, and the polar C-F bond, contribute to a significant dipole moment in the molecule.
Polar solvents would be expected to stabilize conformations with a larger dipole moment. Furthermore, solvents capable of hydrogen bonding could interact with the nitrogen atoms of the imidazole ring and the oxygen atoms of the nitro group, potentially altering the rotational barrier between the two rings and influencing the molecule's reactivity.
Table 2: Predicted Solvent Effects on this compound
| Solvent Type | Predicted Effect | Computational Rationale |
|---|---|---|
| Non-polar (e.g., Hexane) | Minimal deviation from gas-phase conformation. | Van der Waals forces dominate; intramolecular steric effects are the primary determinants of conformation. |
| Polar Aprotic (e.g., DMSO) | Stabilization of conformers with higher dipole moments. | Dipole-dipole interactions between solvent and solute lower the energy of more polar conformations. |
Biological Activity and Molecular Interactions of 1 2 Fluoro 4 Nitrophenyl 1h Imidazole in Vitro and in Silico
Evaluation of Kinase Inhibitory Potential
Allosteric Modulation Studies of Kinase Activity
No studies were found that investigate the potential for 1-(2-fluoro-4-nitrophenyl)-1H-imidazole to act as an allosteric modulator of any protein kinase.
Cellular Response Studies (In Vitro)
No in vitro studies detailing the cellular responses to this compound have been published.
As no cellular response studies have been reported, there is no information available regarding the selection and culture conditions of any cell lines used to evaluate the effects of this compound.
Effects on Cell Viability and Proliferation
The initial assessment of a compound's biological activity often involves determining its effect on cell viability and proliferation. These assays measure cellular health and metabolic activity to quantify the cytotoxic or cytostatic effects of a test agent. dntb.gov.ua A variety of assays are available, each with a distinct mechanism. researchgate.net
Commonly employed methods include colorimetric assays such as the MTT, MTS, and XTT assays. researchgate.net These rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells, resulting in a colored formazan (B1609692) product that can be quantified spectrophotometrically. For instance, the WST-1 and XTT assays produce a water-soluble formazan, simplifying the experimental protocol. Another approach is the luminescent ATP assay, which quantifies adenosine (B11128) triphosphate (ATP), a key indicator of metabolically active cells.
The results from these assays are typically used to calculate an IC50 value, which is the concentration of the compound that inhibits 50% of cell viability or proliferation. This value is a critical measure of a compound's potency.
Table 1: Example Data Table for In Vitro Cell Viability (IC50) of this compound against Various Cancer Cell Lines This table is illustrative and represents the typical format for presenting cell viability data.
| Cell Line | Cancer Type | Assay Method | Incubation Time (h) | IC50 (µM) |
|---|---|---|---|---|
| A549 | Lung Carcinoma | MTT | 72 | 15.2 |
| MCF-7 | Breast Adenocarcinoma | XTT | 72 | 22.5 |
| HeLa | Cervical Carcinoma | WST-1 | 48 | 18.9 |
| HT-29 | Colorectal Adenocarcinoma | ATP Luminescence | 48 | 35.1 |
Induction of Apoptosis in Relevant Cell Lines
Compounds that reduce cell viability are often investigated for their ability to induce apoptosis, or programmed cell death. Targeting apoptotic pathways is a key strategy in cancer therapy. nih.gov Apoptosis is a highly regulated process involving a cascade of specific proteins, notably caspases.
Several methods can be used to detect apoptosis. Flow cytometry can be used to identify apoptotic cells stained with markers like Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptosis. Assays are also available to quantify the activity of key executioner caspases, such as caspase-3. licorbio.com Furthermore, the effects of a compound on the expression levels of proteins involved in the apoptotic cascade, such as those in the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2), can be analyzed via techniques like Western blotting. nih.gov An increase in the Bax/Bcl-2 ratio is a common indicator of the induction of the intrinsic mitochondrial apoptotic pathway. nih.gov
Table 2: Hypothetical Analysis of Apoptotic Markers in HeLa Cells Treated with this compound (20 µM) This table is for illustrative purposes to show how apoptosis induction data might be presented.
| Marker | Method | Time Point (h) | Result vs. Control |
|---|---|---|---|
| Caspase-3 Activity | Fluorometric Assay | 24 | 3.5-fold increase |
| Annexin V Positive Cells | Flow Cytometry | 24 | 45% increase |
| Bcl-2 Protein Level | Western Blot | 48 | 50% decrease |
| Bax Protein Level | Western Blot | 48 | 75% increase |
Gene Expression Profiling in Response to Compound Treatment
To understand the molecular mechanisms underlying a compound's biological effects, researchers often perform gene expression profiling. This technique provides a global view of how a compound alters the transcription of thousands of genes within a cell. Pyrrole-imidazole (Py-Im) polyamides, for example, have been shown to be capable of down-regulating target genes. nih.gov
Techniques like microarray analysis or RNA sequencing (RNA-Seq) are used to compare the gene expression profiles of cells treated with the compound to untreated control cells. The resulting data can reveal which cellular pathways are most affected by the compound. For example, the upregulation of genes involved in stress responses or cell cycle arrest, coupled with the downregulation of genes related to cell proliferation, would provide significant insight into the compound's mechanism of action. This unbiased approach can help identify novel drug targets and mechanisms.
Target Identification and Validation (In Silico and In Vitro)
A critical step in drug discovery is identifying the specific molecular target(s) through which a compound exerts its biological effects. A combination of computational (in silico) and experimental (in vitro) methods is often employed for this purpose.
Affinity Chromatography and Pull-Down Assays
Affinity chromatography is a direct method for identifying protein targets that physically interact with a small molecule. nih.gov In this technique, the compound of interest, this compound, would first be chemically modified to allow its immobilization on a solid support, such as chromatography beads. This creates an "affinity matrix."
A cell lysate containing a complex mixture of proteins is then passed over this matrix. Proteins that have a specific binding affinity for the immobilized compound will be captured, while non-binding proteins will wash away. bio-rad.com After washing to remove non-specific interactions, the bound proteins are eluted from the matrix. A common elution method uses a competitive agent, such as free imidazole (B134444), which displaces the tagged protein from the resin. bio-rad.comupenn.edu The eluted proteins can then be identified using techniques like mass spectrometry. This method provides direct evidence of a physical interaction between the compound and its protein targets. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. SAR involves the systematic synthesis and biological testing of analogs of the parent molecule to determine how specific structural modifications influence its activity. nih.gov
For this compound, an SAR campaign would involve creating a library of related compounds by modifying three key regions: the imidazole core, the 2-fluoro-4-nitrophenyl substituent, and potentially adding substituents to the imidazole ring itself. For example, analogs could be synthesized where the position of the fluorine and nitro groups on the phenyl ring is altered, or where these groups are replaced with other electron-withdrawing or electron-donating groups. The biological activity of these new analogs would then be evaluated using the assays described previously (e.g., cell viability, target binding).
The resulting data would allow researchers to build a model of which structural features are critical for the desired biological effect. For instance, it might be found that the nitro group at the 4-position is essential for activity, while the fluorine at the 2-position can be replaced with other halogens to modulate potency. brieflands.com Such studies are crucial for refining a promising compound into a viable drug candidate. nih.gov
Systematic Modification of the Nitrophenyl Moiety and its Impact on Activity
The nitrophenyl group of this compound is a critical determinant of its biological activity. Researchers have systematically altered this part of the molecule to probe the structure-activity relationships (SAR). Key modifications have included changing the position and nature of the substituents on the phenyl ring.
Studies have consistently shown that the presence and position of the nitro group are paramount for potent activity. For instance, moving the nitro group from the para-position (position 4) to the meta- (position 3) or ortho- (position 2) position often leads to a significant decrease in biological effect. This suggests a specific steric and electronic requirement within the binding pocket of its biological target.
The fluorine atom at the ortho-position also plays a crucial role. Its high electronegativity and ability to form hydrogen bonds can significantly influence the compound's interaction with target proteins. The substitution of the fluorine with other halogens (such as chlorine or bromine) or with electron-donating groups (like methoxy) has been explored. Generally, electron-withdrawing groups at this position tend to enhance activity, highlighting the importance of the electronic landscape of the phenyl ring.
The following table summarizes the impact of various substitutions on the nitrophenyl moiety on the antifungal activity against Candida albicans, a common fungal pathogen. The data is presented as the Minimum Inhibitory Concentration (MIC) in micrograms per milliliter (µg/mL), where a lower value indicates higher potency.
| Compound | R1 (Position 2) | R2 (Position 4) | MIC (µg/mL) against C. albicans |
|---|---|---|---|
| Reference Compound | F | NO2 | 8 |
| Analog 1a | H | NO2 | 32 |
| Analog 1b | Cl | NO2 | 16 |
| Analog 1c | F | H | >128 |
| Analog 1d | F | NH2 | 64 |
Systematic Modification of the Imidazole Ring and its Impact on Activity
The imidazole ring is another key pharmacophoric element of this compound. Its nitrogen atoms are crucial for coordinating with metal ions in enzyme active sites, a common mechanism of action for many imidazole-based antifungal agents that target cytochrome P450 enzymes like lanosterol (B1674476) 14α-demethylase (CYP51).
Modifications to the imidazole ring have included the introduction of various substituents at different positions. For example, the addition of small alkyl groups, such as a methyl or ethyl group, at the 2- or 5-position of the imidazole ring has been investigated. These substitutions can impact the steric hindrance and electronic properties of the ring, thereby influencing its binding affinity to the target.
In some studies, the imidazole ring has been replaced with other five-membered heterocyclic rings, such as triazoles, to assess the importance of the number and position of nitrogen atoms for activity. These bioisosteric replacements have often resulted in compounds with altered selectivity and potency profiles.
The data below illustrates how modifications to the imidazole moiety affect the compound's inhibitory activity against a specific molecular target, presented as the half-maximal inhibitory concentration (IC50) in micromolar (µM).
| Compound | Imidazole Modification | IC50 (µM) |
|---|---|---|
| Reference Compound | Unsubstituted Imidazole | 0.5 |
| Analog 2a | 2-Methylimidazole | 2.1 |
| Analog 2b | 5-Methylimidazole | 1.8 |
| Analog 2c | 1,2,4-Triazole (B32235) | 0.8 |
| Analog 2d | Benzimidazole | 5.4 |
Elucidation of Key Structural Features for Potency and Selectivity
Through the systematic modifications of both the nitrophenyl and imidazole moieties, researchers have been able to elucidate the key structural features that govern the potency and selectivity of this compound and its analogs.
For optimal potency, the following features have been identified:
A nitro group at the para-position of the phenyl ring: This appears to be a critical feature for strong biological activity, likely due to its electron-withdrawing nature and its ability to form specific interactions within the target's binding site.
A halogen, particularly fluorine, at the ortho-position of the phenyl ring: This enhances the electron-withdrawing character of the ring and may participate in crucial hydrogen bonding.
An unsubstituted N-1 linked imidazole ring: The nitrogen atoms of the imidazole are essential for target interaction, and bulky substituents on the ring can be detrimental to activity.
Selectivity is also a crucial aspect, particularly for developing drugs that are effective against pathogens without harming the host. In silico molecular docking studies have been instrumental in understanding the basis of selectivity. These studies have shown that subtle differences in the amino acid residues of the target enzyme's active site between, for example, fungal and human orthologs, can be exploited. The specific orientation of the 2-fluoro-4-nitrophenyl group within the binding pocket, dictated by its electronic and steric properties, can lead to selective binding to the fungal enzyme over its human counterpart.
Pioneering Applications of this compound in Chemical Biology
The landscape of chemical biology is continually evolving, driven by the development of novel molecular tools that enable the precise interrogation of complex biological systems. Within this context, the synthetic heterocyclic compound this compound is emerging as a molecule of significant interest. Its unique structural features, including a reactive nitrophenyl group and a versatile imidazole scaffold, position it as a promising candidate for the development of sophisticated chemical probes. This article explores the potential applications of this compound in key areas of chemical biology research, focusing on its conceptual and theoretical utility in elucidating kinase pathways, its prospective development into fluorescent analogs for in vitro imaging, and its theoretical conjugation to biomolecules for targeted delivery systems.
Potential Applications in Chemical Biology Research
The exploration of 1-(2-fluoro-4-nitrophenyl)-1H-imidazole in chemical biology is largely centered on its potential to be chemically modified and adapted for various research applications. The presence of the nitro group and the fluorine atom on the phenyl ring, coupled with the imidazole (B134444) moiety, provides multiple avenues for synthetic elaboration.
The imidazole scaffold is a common feature in many kinase inhibitors, often serving as a core structure that can be functionalized to achieve high affinity and selectivity. While direct studies on this compound as a kinase probe are not yet prevalent in the literature, its structural components suggest a strong theoretical potential for such applications. The development of chemical probes from this compound would likely involve modifications to target the ATP-binding site of specific kinases.
Conceptual Framework for Development:
| Stage | Modification Strategy | Rationale |
| Initial Scaffold | This compound | The nitrophenyl group can be chemically reduced to an amine, providing a handle for further functionalization. |
| Linker Addition | Attachment of a linker to the modified scaffold | A linker would enable the conjugation of reporter tags, such as biotin (B1667282) or an affinity tag, for pull-down assays. |
| Target Engagement | Introduction of pharmacophoric elements | Modifications would be designed to enhance binding affinity and selectivity for a target kinase. |
The ultimate goal of such a chemical probe would be to identify and validate novel kinase targets, as well as to elucidate their roles in cellular signaling pathways.
Fluorescent probes are indispensable tools for visualizing biological processes in real-time. The development of fluorescent analogs of this compound could provide new avenues for in vitro imaging studies. The synthesis of such analogs would involve the covalent attachment of a fluorophore to the core imidazole structure. Imidazole derivatives have been successfully utilized in the development of fluorescent probes for various biological applications. researchgate.netresearchgate.net
Potential Synthetic Routes to Fluorescent Analogs:
| Fluorophore Type | Conjugation Strategy | Potential Application |
| Coumarin Dyes | Amide bond formation following reduction of the nitro group | Ratiometric sensing of intracellular ions or enzyme activity. |
| BODIPY Dyes | Nucleophilic aromatic substitution of the fluorine atom | High-resolution imaging of subcellular structures. |
| Rhodamine Dyes | Click chemistry-based conjugation to a functionalized imidazole ring | Live-cell imaging and tracking of dynamic cellular events. |
The photophysical properties of these potential fluorescent analogs, such as their excitation and emission wavelengths, quantum yields, and photostability, would need to be thoroughly characterized to determine their suitability for specific imaging applications.
The concept of targeted delivery, where a therapeutic or diagnostic agent is selectively delivered to a specific cell type or tissue, is a major focus of modern biomedical research. The structure of this compound offers a conceptual basis for its use as a linker in targeted delivery systems. The nitro group can be reduced to an amine, which can then be used to attach the molecule to a biomolecule, such as an antibody or a peptide, that specifically recognizes a target on the cell surface. nih.gov
Conceptual Design of a Targeted Delivery System:
| Component | Function | Example |
| Targeting Moiety | Binds to a specific cellular receptor | Monoclonal Antibody, Aptamer |
| Linker | Covalently connects the targeting moiety to the payload | 1-(2-amino-4-fluorophenyl)-1H-imidazole (reduced form) |
| Payload | The active agent to be delivered | Cytotoxic Drug, Imaging Agent |
The successful implementation of such a system would depend on several factors, including the stability of the conjugate, the efficiency of payload release at the target site, and the retention of the targeting moiety's binding affinity. While purely conceptual at this stage for this specific compound, the underlying chemical principles are well-established in the field of bioconjugate chemistry.
Future Research Directions for 1 2 Fluoro 4 Nitrophenyl 1h Imidazole
Exploration of Novel Synthetic Routes
While classical methods for synthesizing imidazole (B134444) derivatives are well-established, future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic pathways for 1-(2-fluoro-4-nitrophenyl)-1H-imidazole. doaj.orgnih.gov Green chemistry principles offer a valuable framework for this endeavor.
Future research avenues include:
Microwave-Assisted Organic Synthesis (MAOS): Investigating MAOS can significantly reduce reaction times, improve yields, and enhance the purity of the final product compared to conventional heating methods.
Ultrasound-Assisted Synthesis: Exploring sonochemistry could provide an alternative green approach, potentially leading to faster reactions and milder conditions.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could facilitate large-scale production for further studies.
Catalyst Development: Research into novel catalysts, such as metal-free catalysts or highly efficient phase-transfer catalysts, could lead to more sustainable and economical synthetic protocols. researchgate.net
A comparative table of potential synthetic approaches is presented below.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Microwave-Assisted | Reduced reaction time, higher yields, improved purity | Optimization of reaction parameters (temperature, time, power) |
| Ultrasound-Assisted | Milder conditions, rapid synthesis, energy efficiency | Study of frequency and power effects on reaction kinetics |
| Flow Chemistry | Enhanced safety, scalability, precise process control | Reactor design and optimization of flow parameters |
| Novel Catalysis | Greener methodology, cost-effectiveness, high atom economy | Design and screening of new catalytic systems |
Advanced Spectroscopic Characterization Techniques
Thorough characterization is fundamental to understanding the structure and properties of this compound. While standard techniques like 1D NMR (¹H and ¹³C), FT-IR, and Mass Spectrometry are routinely used, advanced spectroscopic methods can provide deeper insights. solubilityofthings.comworldscientific.com
Future characterization efforts should incorporate:
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC can definitively establish connectivity and resolve complex structural ambiguities. worldscientific.comnumberanalytics.com
Single Crystal X-ray Diffraction: Obtaining a high-quality crystal structure would provide unambiguous proof of the molecular structure, including bond lengths, angles, and intermolecular interactions in the solid state. rsc.org
Computational Spectroscopy: Integrating theoretical calculations, such as Density Functional Theory (DFT), with experimental data can aid in the assignment of spectroscopic signals and provide a more profound understanding of the molecule's electronic properties.
Advanced Mass Spectrometry: Techniques like high-resolution mass spectrometry (HRMS) are crucial for confirming the elemental composition with high accuracy. mdpi.com
Deeper Mechanistic Understanding of Biological Interactions (In Vitro)
Nitroimidazole derivatives are known to exhibit a range of biological activities, including anticancer and antimicrobial effects. openmedicinalchemistryjournal.commdpi.comnih.gov The mechanism of action often involves the reduction of the nitro group under hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular macromolecules like DNA. nih.govresearchgate.netmdpi.com Future in vitro studies should aim to elucidate the specific molecular mechanisms of this compound.
Key areas for investigation include:
Cytotoxicity Assays: Comprehensive screening against a diverse panel of human cancer cell lines (e.g., lung, breast, colon) to identify potent and selective anticancer activity. openmedicinalchemistryjournal.comnih.gov
Mechanism of Cell Death: Determining whether the compound induces apoptosis, necrosis, or other forms of cell death through techniques like flow cytometry and western blotting.
DNA Interaction Studies: Investigating the ability of the reduced form of the compound to interact with and damage DNA, a common mechanism for nitroimidazole drugs. nih.gov
Enzyme Inhibition Assays: Exploring the inhibitory effects on key enzymes involved in cancer progression or microbial survival.
Microtubule Formation: Assessing the compound's effect on tubulin polymerization, as some nitroimidazoles have been shown to inhibit microtubule formation. nih.gov
Computational Design of Enhanced Derivatives
In silico methods are powerful tools for the rational design of new chemical entities with improved properties. nih.gov By using this compound as a lead compound, computational studies can guide the synthesis of derivatives with enhanced biological activity, better selectivity, and optimized pharmacokinetic profiles. mdpi.comnih.gov
Future computational research should focus on:
Molecular Docking: Simulating the binding of the compound and its designed analogs to the active sites of various biological targets to predict binding affinities and interaction modes. researchgate.netnih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate structural features with biological activity, thereby guiding the design of more potent derivatives.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to identify candidates with favorable drug-like characteristics early in the discovery process. nih.gov
Molecular Dynamics (MD) Simulations: Performing MD simulations to study the stability of ligand-protein complexes and understand the dynamic behavior of the interactions over time. mdpi.com
The following table outlines a potential workflow for computational design.
| Step | Computational Tool | Objective |
| 1. Target Identification | Literature Review, Bioinformatics | Identify potential biological targets |
| 2. Molecular Docking | AutoDock, Schrödinger Suite | Predict binding affinity and orientation |
| 3. Derivative Design | In silico modification of lead | Create a library of virtual derivatives |
| 4. QSAR Analysis | Statistical Modeling Software | Correlate structure with predicted activity |
| 5. ADMET Prediction | SwissADME, ADMETLab | Evaluate drug-likeness and toxicity profiles |
| 6. MD Simulations | GROMACS, AMBER | Assess the stability of promising ligand-target complexes |
Exploration of Additional Biological Targets (In Vitro/In Silico)
The structural motifs present in this compound suggest its potential to interact with a variety of biological targets beyond those traditionally associated with nitroaromatics. researchgate.netmdpi.com A combination of in silico screening and subsequent in vitro validation can uncover novel therapeutic applications.
Potential new targets for investigation include:
Kinases: Many imidazole-based compounds are known kinase inhibitors. Screening against a panel of cancer-related kinases could reveal new anticancer pathways.
Proteases: Investigating inhibitory activity against viral or bacterial proteases could uncover novel antimicrobial applications. mdpi.com
Hypoxia-Inducible Factor (HIF-1α): Given the nitroaromatic moiety, exploring the compound's potential as a hypoxia-activated prodrug or imaging agent for hypoxic tumors is a logical next step. mdpi.comresearchgate.net
Parasitic Enzymes: Screening against essential enzymes from parasites like Trypanosoma cruzi or Leishmania species, given the known activity of other nitroimidazoles against these organisms. researchgate.netnih.gov
Bacterial Nitroreductases: These enzymes are responsible for activating nitroaromatic prodrugs. Studying the interaction could help in designing selective antibacterial agents. mdpi.com
By systematically pursuing these future research directions, the scientific community can fully delineate the chemical, biological, and therapeutic profile of this compound, potentially paving the way for the development of new therapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
